molecular formula C14H6KN3O5S B12769794 potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate CAS No. 69494-21-9

potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

Cat. No.: B12769794
CAS No.: 69494-21-9
M. Wt: 367.38 g/mol
InChI Key: DUDYKBURPJRANJ-UHFFFAOYSA-M
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Description

Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is a chemical compound with the molecular formula C14H6KN3O5S and a molecular weight of 367.378 g/mol . This compound is known for its unique structure, which includes a naphthoquinone core fused with a benzotriazole ring and a sulfonate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate typically involves the reaction of naphthoquinone derivatives with benzotriazole under specific conditions. The preparation methods can include base-catalyzed reactions, oxidation, and condensation processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate involves its interaction with cellular components. The compound can intercalate with DNA strands, generate free radicals, and undergo redox cycling, leading to cytotoxic effects . These interactions disrupt cellular processes and can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate is unique due to its fused naphthoquinone and benzotriazole structure. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69494-21-9

Molecular Formula

C14H6KN3O5S

Molecular Weight

367.38 g/mol

IUPAC Name

potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate

InChI

InChI=1S/C14H7N3O5S.K/c18-13-6-3-1-2-4-7(6)14(19)10-8(13)5-9(23(20,21)22)11-12(10)16-17-15-11;/h1-5H,(H,15,16,17)(H,20,21,22);/q;+1/p-1

InChI Key

DUDYKBURPJRANJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NNN=C4C(=C3)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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